molecular formula C6H3BrN4 B2723136 3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2243507-20-0

3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No.: B2723136
CAS No.: 2243507-20-0
M. Wt: 211.022
InChI Key: PEMISKHIANWDPP-UHFFFAOYSA-N
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Description

3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile is a synthetically versatile building block designed for research and development in medicinal chemistry. Compounds based on the imidazo[1,2-b]pyrazole scaffold are recognized for their significant pharmacological potential and are frequently explored in drug discovery programs . This bicyclic system is a privileged structure in organic chemistry, known for producing diverse biological effects . The specific bromo and carbonitrile functional groups on this core structure make it a valuable intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions and other transformations, allowing researchers to generate a library of analogues for structure-activity relationship (SAR) studies. The imidazo[1,2-b]pyrazole molecular framework is a key component in compounds that have demonstrated notable biological activities in scientific research. These activities include anticancer properties, with some derivatives showing submicromolar activity against specific cancer cell lines such as MCF-7 (breast cancer) , as well as anti-inflammatory effects . The scaffold's adaptability has also led to its investigation in projects targeting antimicrobial and antiviral agents . The presence of both a bromine atom and a carbonitrile group on this specific derivative enhances its utility as a precursor for designing novel chemical entities, particularly for the development of protein kinase inhibitors and other enzyme-targeted therapies . This product is intended for research purposes in laboratory settings only. It is not meant for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and safety precautions in a controlled environment.

Properties

IUPAC Name

3-bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4/c7-5-3-9-6-4(1-8)2-10-11(5)6/h2-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMHUAPDNAQRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2N1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches to the Imidazo[1,2-b]pyrazole Scaffold

Before discussing specific methods for synthesizing the target compound, it is essential to understand general approaches to constructing the core imidazo[1,2-b]pyrazole scaffold, which forms the foundation for subsequent functionalization.

Synthesis from 5-Aminopyrazole Derivatives

One of the most established routes to the imidazo[1,2-b]pyrazole scaffold employs 5-aminopyrazole derivatives as key starting materials. The general approach involves a cyclization reaction that forms the fused bicyclic system. A representative synthesis starts with 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid, which undergoes intramolecular cyclization under acidic conditions to yield the imidazo[1,2-b]pyrazole core.

Multicomponent Reaction Approaches

Multicomponent reactions represent an alternative strategy for accessing the imidazo[1,2-b]pyrazole scaffold. The Groebke–Blackburn–Bienaymé reaction, based on isocyanides, provides a method to access complex heterocyclic molecules in a single-step process from commercially available starting materials. This approach offers advantages in terms of synthetic efficiency and atom economy.

Synthesis via 3-Aminocrotononitrile and Hydrazine

Another important synthetic route begins with 3-aminocrotononitrile, which reacts with hydrazine hydrate to form 3-amino-5-methylpyrazole. This intermediate can then undergo further transformations to construct the desired bicyclic system.

Specific Synthetic Routes to 3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile

Synthesis via Protected Imidazo[1,2-b]pyrazole Intermediates

The most well-documented approach to synthesize this compound involves a multi-step sequence starting with the core imidazo[1,2-b]pyrazole scaffold, followed by protection, selective functionalization, and final deprotection. The detailed protocol is as follows:

Synthesis of the Core Imidazo[1,2-b]pyrazole Scaffold

The initial step involves the synthesis of 1H-imidazo[1,2-b]pyrazole from 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid. This precursor is dissolved in absolute ethanol and treated with sulfuric acid, followed by heating to facilitate the intramolecular cyclization. After basic workup and purification, the desired 1H-imidazo[1,2-b]pyrazole is obtained as a slightly red solid in approximately 60% yield.

Protection of the NH Group

To enable selective functionalization, the NH group of the imidazo[1,2-b]pyrazole is protected using 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl). This reaction is typically conducted in dimethylformamide (DMF) using sodium hydride as the base. The protected product, 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole, is obtained in excellent yields (82%) following chromatographic purification.

Selective Bromination at the 7-Position

A key step in the synthesis involves selective bromination at the 7-position of the protected imidazo[1,2-b]pyrazole. This transformation is achieved by treating 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole with N-bromosuccinimide (NBS) in acetonitrile at room temperature for a short duration (approximately 8 minutes). This reaction proceeds with remarkable regioselectivity, affording 7-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole in near-quantitative yield (98%).

It's worth noting that this brominated intermediate is light-sensitive and should be protected from light during purification and stored in the dark at lower temperatures to prevent decomposition.

Introduction of the Cyano Group and Further Functionalization

Following the selective bromination, the cyano group is introduced at the appropriate position of the imidazo[1,2-b]pyrazole scaffold. The brominated intermediate can undergo various transformations, including Br/Mg exchange reactions catalyzed by iPrMgCl·LiCl, followed by trapping with appropriate electrophiles.

For selective functionalization at the 3-position, the intermediate is typically treated with TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) at -20°C for approximately 2 hours. The resulting magnesiated species can then react with various electrophiles, including cyanation reagents, to introduce the nitrile functionality.

Deprotection to Obtain the Target Compound

The final step involves the removal of the SEM protecting group to afford the target compound this compound. This deprotection can be achieved using cesium fluoride (5.0 equivalents) in combination with the phase-transfer catalyst 18-crown-6 (1.0 equivalent) in acetonitrile.

Alternative Route via 3-Aminocrotononitrile

An alternative synthetic approach starts with 3-aminocrotononitrile and proceeds through a series of transformations to construct the desired heterocyclic system. The key steps in this synthetic route include:

Formation of 3-Amino-5-methylpyrazole

The initial step involves the reaction of 3-aminocrotononitrile with hydrazine hydrate at elevated temperatures (60-90°C) for 8-24 hours. This cyclocondensation reaction yields 3-amino-5-methylpyrazole in good yield (approximately 75%).

Bromination Reaction

The 3-amino-5-methylpyrazole is then subjected to a bromination reaction using concentrated hydrobromic acid and cuprous bromide. A solution of sodium nitrite is added dropwise to the reaction mixture at controlled temperatures (typically 40-70°C). After appropriate workup and purification, 3-methyl-5-bromopyrazole is obtained in moderate to good yields (60-62%).

Oxidation and Further Functionalization

The 3-methyl-5-bromopyrazole undergoes oxidation, typically using potassium permanganate in dilute hydrochloric acid, to yield 5-bromo-1H-3-pyrazolecarboxylic acid. This intermediate can then be further functionalized through various transformations to construct the target imidazo[1,2-b]pyrazole system with the appropriate substituents.

Detailed Reaction Conditions and Protocols

Synthesis of 1H-imidazo[1,2-b]pyrazole

Reagents:

  • 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid
  • Absolute ethanol (100 mL)
  • H₂SO₄ (20%, 700 mL)
  • Sodium bicarbonate (solid)
  • Ethyl acetate
  • Magnesium sulfate (anhydrous)
  • Silica gel
  • Ethyl acetate/Methanol (49:1) mixture

Procedure:

  • Dissolve 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid in absolute ethanol and H₂SO₄.
  • Heat the mixture to 75°C for 75 minutes.
  • Cool to room temperature (25°C) and pour onto crushed ice (1 L).
  • Slowly add solid NaHCO₃ until pH 9 is reached.
  • Filter the formed solid and wash with cold water.
  • Extract the aqueous phase with ethyl acetate (3 × 500 mL).
  • Dry the combined organic phases over MgSO₄ and evaporate.
  • Combine the resulting solid with the solid from filtration.
  • Purify by flash column chromatography using silica gel with ethyl acetate/methanol (49:1) as eluent.
  • Obtain 1H-imidazo[1,2-b]pyrazole as a slightly red solid (60% yield).

SEM Protection of 1H-imidazo[1,2-b]pyrazole

Reagents:

  • 1H-imidazo[1,2-b]pyrazole (4.0 g, 38 mmol, 1.3 equiv)
  • Dimethylformamide (DMF, 100 mL)
  • Sodium hydride (1.3 g, 56 mmol, 1.9 equiv)
  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl, 5.0 g, 30 mmol, 1.0 equiv)
  • Ammonium chloride (concentrated aqueous solution, 20 mL)
  • Ethyl acetate
  • Brine
  • Magnesium sulfate (anhydrous)
  • Silica gel
  • Hexanes/Ethyl acetate (2:1) mixture

Procedure:

  • Add 1H-imidazo[1,2-b]pyrazole to DMF.
  • Slowly add sodium hydride at 0°C.
  • Stir the resulting mixture at 0°C for 1 hour.
  • Add SEMCl and warm the reaction to 25°C.
  • Stir for 2.5 hours.
  • Slowly add concentrated aqueous NH₄Cl solution.
  • Extract with ethyl acetate (3 × 30 mL).
  • Wash with brine (3 × 30 mL).
  • Dry over MgSO₄ and concentrate under reduced pressure.
  • Purify by column chromatography using silica gel with hexanes/ethyl acetate (2:1) as eluent.
  • Obtain 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole as a slightly yellow liquid (82% yield).

Selective Bromination at the 7-Position

Reagents:

  • 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole (1.3 g, 5.4 mmol, 1.0 equiv)
  • Acetonitrile (15 mL)
  • N-bromosuccinimide (0.95 g, 5.4 mmol, 1.0 equiv)
  • Silica gel
  • Hexanes/Ethyl acetate (4:1) mixture

Procedure:

  • Add 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole to acetonitrile.
  • Add N-bromosuccinimide.
  • Stir the resulting mixture at 25°C for 8 minutes.
  • Remove the solvent under reduced pressure at 30°C.
  • Directly purify the crude product by column chromatography using silica gel with hexanes/ethyl acetate (4:1) as eluent.
  • Obtain 7-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole as a colorless liquid (98% yield).
  • Protect the compound from light during purification and store in the dark at 30°C or below to prevent decomposition.

Alternative Route via 3-Aminocrotononitrile (Detailed Protocol)

Stage 1: Synthesis of 3-amino-5-methylpyrazole

Reagents:

  • 3-Aminocrotononitrile (2.46 g)
  • Hydrazine hydrate (25% aqueous solution, 20 mL)

Procedure:

  • Place 3-aminocrotononitrile and hydrazine hydrate solution in a 50 mL three-necked flask.
  • Heat at 80°C under reflux for 8 hours.
  • After reaction completion, remove excess hydrazine hydrate under vacuum.
  • Distill the residue to obtain 3-amino-5-methylpyrazole (75% yield).

Stage 2: Bromination to form 3-methyl-5-bromopyrazole

Reagents:

  • 3-Amino-5-methylpyrazole (1.9 g)
  • Concentrated hydrobromic acid (15 mL)
  • Cuprous bromide (2.8 g)
  • Sodium nitrite (1.5 g)
  • Water (5 mL)
  • Tetrahydrofuran (THF, 20 mL)
  • Diethyl ether (30 mL)
  • Sodium thiosulfate solution
  • Magnesium sulfate

Procedure:

  • Mix 3-amino-5-methylpyrazole, concentrated hydrobromic acid, and cuprous bromide in a 100 mL three-necked flask.
  • Heat to 70°C.
  • Dissolve sodium nitrite in water and add dropwise using a constant pressure funnel.
  • After addition is complete, stir the reaction at 70°C for 30 minutes.
  • Cool to room temperature and add THF and water.
  • Extract three times with diethyl ether.
  • Wash the organic layer with sodium thiosulfate solution and dry over magnesium sulfate.
  • Filter through silica gel and remove the solvent by reduced pressure distillation.
  • Obtain 3-methyl-5-bromopyrazole (62% yield).

Analytical Data and Characterization

Spectroscopic Data

While the search results do not provide complete spectroscopic data specifically for this compound, relevant data for related compounds are available and can serve as reference points:

1H-NMR Data for 1H-imidazo[1,2-b]pyrazole (Core Scaffold):

  • 1H-NMR (DMSO-d6, 400 MHz, ppm): δ = 10.96 (broad singlet, 1H), 7.48 (dd, J = 2.1, 0.7 Hz, 1H), 7.44 (dd, J = 2.1, 1.3 Hz, 1H), 7.13 (dd, J = 2.1, 1.3 Hz, 1H)

1H-NMR Data for Protected Derivative:

  • 1H-NMR (CDCl3, 400 MHz, ppm): δ = 7.65-7.60 (m, 1H), 7.33 (d, J = 1.9 Hz, 1H), 6.83-6.80 (m, 1H)

The target compound would be expected to show characteristic signals for the remaining protons, with the absence of signals corresponding to the positions occupied by the bromine and nitrile substituents.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-b]pyrazole derivatives, which can have different functional groups attached to the core structure, enhancing their potential biological activities .

Scientific Research Applications

Anticancer Activity

The imidazo[1,2-b]pyrazole scaffold has been extensively studied for its anticancer properties. Research indicates that compounds within this class exhibit potent activity against various cancer cell lines.

  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of key kinases involved in cell proliferation and survival. For instance, imidazo[1,2-b]pyrazole derivatives have shown significant inhibition of Aurora-A kinase, which is crucial for mitotic progression in cancer cells. In one study, a derivative demonstrated an IC50 value of 0.16 µM against Aurora-A kinase, highlighting its potential as a targeted therapy for cancer treatment .
  • Cell Line Studies : Various studies have reported the efficacy of imidazo[1,2-b]pyrazole derivatives against multiple cancer cell lines:
    • MCF-7 (breast cancer) : Compounds showed IC50 values ranging from 0.01 µM to 0.39 µM .
    • HCT116 (colon cancer) : Similar potent activities were noted with IC50 values around 0.39 µM .
    • Leukemia Cell Lines : Imidazo[1,2-b]pyrazole-7-carboxamides were tested against several leukemia cell lines (HL-60, K-562) and exhibited significant cytotoxicity at nanomolar concentrations .
CompoundCell LineIC50 (µM)
Derivative AMCF-70.01
Derivative BHCT1160.39
Derivative CHL-6012.3 nM

Anti-inflammatory Properties

In addition to anticancer activity, imidazo[1,2-b]pyrazole derivatives have demonstrated notable anti-inflammatory effects:

  • Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation .
  • Research Findings : A study highlighted that certain derivatives could reduce inflammation markers in vitro, indicating their potential use in treating inflammatory diseases .

Antimicrobial Activity

Emerging research suggests that imidazo[1,2-b]pyrazole derivatives also possess antimicrobial properties:

  • In Vitro Studies : Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For example, one derivative exhibited MIC values comparable to standard antibiotics like ampicillin .

Other Biological Activities

Beyond anticancer and anti-inflammatory applications, imidazo[1,2-b]pyrazole compounds have been investigated for various other biological activities:

  • Anticonvulsant Effects : Some studies suggest potential anticonvulsant properties, indicating a broader therapeutic scope .
  • Neuroprotective Effects : Preliminary studies have hinted at neuroprotective capabilities, which could be beneficial in neurodegenerative diseases .

Case Studies and Research Insights

Several case studies illustrate the diverse applications of 3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile:

  • Case Study 1 : A derivative was evaluated for its effect on human leukemia cells (HL-60). The study found that treatment led to increased apoptosis via mitochondrial depolarization and caspase activation .
  • Case Study 2 : In another study focusing on breast cancer cells (MCF-7), a new derivative showed enhanced cytotoxicity compared to established chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism by which 3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 3

The 3-position of the imidazo[1,2-b]pyrazole scaffold is a key site for modulating properties. Below is a comparison of substituents and their impacts:

Compound Name Substituent at Position 3 Key Properties/Applications
3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile Bromine High electrophilicity; potential leaving group for nucleophilic substitution reactions .
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Methyl Improved metabolic stability; reduced steric hindrance compared to bromine .
3-Allyl-1-(SEM)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (10a) Allyl Enhanced lipophilicity; used in cross-coupling reactions for diversification .
3-(Phenylthio)-1-(SEM)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (10b) Phenylthio Increased electron density; potential for redox-sensitive applications .

Key Findings :

  • Bromine introduces significant electronic effects, lowering the electron density at the core and enabling reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings.
  • Methyl and allyl groups improve solubility and pharmacokinetic profiles, as seen in drug-like molecules such as ZINC13142972 .
  • Phenylthio substituents may enhance binding to sulfur-rich enzymatic pockets, though this requires further validation .

Core Structure Comparisons

Imidazo[1,2-b]pyrazole vs. Pyrrolo[1,2-c]imidazole

Compounds like 14d and 14f () share the cyano group but feature a pyrroloimidazole core. Key differences include:

  • Melting Points : Pyrroloimidazole derivatives (e.g., 14d: 259–260°C, 14f: 279–280°C) exhibit higher melting points than imidazopyrazoles, likely due to increased planarity and π-stacking .
  • Biological Activity : Pyrroloimidazoles with bromophenyl substituents show uncharacterized bioactivity, while imidazopyrazoles like ZINC13142972 target bacterial proteins (e.g., Fructose 1,6-bisphosphatase II) .
Imidazo[1,2-b]pyrazole vs. Indeno[1,2-b]indole

Indenoindole derivatives () with substituents at positions 5 and 7 demonstrate potent CK2 inhibition (IC50 ~0.17–0.61 µM). While structurally distinct, the substituent positioning aligns with imidazopyrazoles, suggesting that electron-withdrawing groups at analogous positions enhance kinase affinity .

Spectroscopic and Physical Properties

  • NMR Shifts : Bromine at position 3 in the target compound causes deshielding of adjacent protons and carbons. For example, in pyrroloimidazole 14f, bromine substituents result in ¹H NMR signals at δ 8.25–7.45 ppm for aromatic protons, comparable to brominated imidazopyrazoles .
  • Mass Spectrometry : The molecular weight of 3-bromo derivatives is distinct (e.g., 14f: 573.28 g/mol vs. ZINC13142972: ~380 g/mol), reflecting bromine’s mass contribution .

Biological Activity

3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure that combines imidazole and pyrazole rings, contributing to its biological activity. Its molecular weight is approximately 211.02 g/mol, and it is classified under the broader category of pyrazole derivatives known for their pharmacological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values reported in the range of 0.22 to 0.25 μg/mL for some derivatives derived from this compound . Notably, these derivatives showed superior antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin.

Table 1: Antimicrobial Activity of Derivatives

CompoundMIC (μg/mL)MBC/MFC (μg/mL)Biofilm Reduction (%)
4a0.22--
5a0.25--
7b0.23->60

Anticancer Activity

The anticancer potential of this compound has been explored extensively. Studies have shown that various derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), Hep-2 (laryngeal cancer), and NCI-H460 (lung cancer). For instance, one derivative demonstrated an IC50 value of 3.79 µM against MCF-7 cells, indicating potent anticancer activity .

Table 2: Cytotoxicity of Derivatives

CompoundCell LineIC50 (µM)
4MCF-73.79
5NCI-H46012.50
6Hep-217.82

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets. It has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and between 0.52 to 2.67 μM for DHFR . These interactions lead to modulation of cellular processes critical for pathogen survival and cancer cell proliferation.

Case Studies

Several studies illustrate the efficacy of derivatives based on the structure of this compound:

  • Antimicrobial Evaluation : A study evaluated five pyrazole derivatives, highlighting compound 7b as the most active with significant antibacterial effects and low hemolytic activity, indicating safety for therapeutic use .
  • Anticancer Screening : Another research effort screened multiple derivatives against various cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis without significant cytotoxicity to normal cells .

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